Indatraline hydrochloride Indatraline hydrochloride Indatraline HCl is a potent inhibitor of dopamine, norepinephrine and serotonin uptake.
Brand Name: Vulcanchem
CAS No.: 96850-13-4
VCID: VC0530604
InChI: InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
SMILES: CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C16H16Cl3N
Molecular Weight: 328.7 g/mol

Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: VC0530604

Molecular Formula: C16H16Cl3N

Molecular Weight: 328.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indatraline hydrochloride - 96850-13-4

CAS No. 96850-13-4
Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
IUPAC Name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
Standard InChI Key QICQDZXGZOVTEF-MELYUZJYSA-N
Isomeric SMILES CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Appearance Solid powder

Chemical and Pharmacological Profile

Structural Characteristics

Indatraline hydrochloride, chemically designated as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, features a bicyclic indane scaffold with stereospecific substitutions critical for its biological activity . The compound’s molecular formula (C16H15Cl2N·HCl) and molecular weight (328.66 g/mol) reflect its halogen-rich structure, which enhances blood-brain barrier permeability .

Monoamine Transporter Inhibition

Indatraline exhibits potent inhibition across all three monoamine transporters, with dissociation constants (Ki) of:

TransporterKi (nM)Relative Potency vs. Cocaine
SERT0.4212-fold higher
DAT1.74-fold higher
NET5.8Comparable

Table 1: Monoamine transporter inhibition profile of indatraline hydrochloride .

This balanced yet selective profile enables simultaneous modulation of serotonergic, dopaminergic, and noradrenergic signaling—a rarity among psychostimulants . The 12-fold greater SERT affinity compared to DAT explains its reduced abuse liability relative to cocaine while maintaining robust antidepressant efficacy .

Synthesis and Chemical Optimization

Diastereoselective Synthesis

A novel iodine(III)-mediated ring contraction strategy enables efficient large-scale production starting from tetralone precursors . Key steps include:

  • Oxidative ring contraction: Conversion of 1,2-dihydronaphthalene derivatives to trans-1,3-disubstituted indanes using hypervalent iodine reagents

  • Hofmann rearrangement: Transformation of indane intermediates to primary amines

  • N-methylation: Final step yielding the tertiary amine structure critical for transporter binding

Preclinical Behavioral Pharmacology

Motor Activity Modulation

Dose-response studies in Wistar rats reveal prolonged psychostimulant effects:

Dose (mg/kg)Motor Activity IncreaseDuration (hr)Stereotypy Incidence
2.0142% vs. control338%
3.0187% vs. control3.567%

Table 2: Dose-dependent effects on rodent motor activity .

Notably, 1.0 mg/kg produces no significant locomotor activation, suggesting a threshold for psychostimulant effects . The 3-hour duration of action contrasts sharply with cocaine’s 30-minute effect window, supporting its potential as a long-acting substitution therapy .

Analgesic Efficacy in Neuropathic Pain

In chronic constriction injury models, indatraline demonstrates dose-dependent anti-hyperalgesia:

Dose (mg/kg)Hot Plate Test (MPE%)Tail Flick Test (MPE%)
2.532 ± 441 ± 5
5.048 ± 657 ± 7
10.062 ± 873 ± 9

Table 3: Maximum possible effect (MPE%) at 60 minutes post-administration .

The 10 mg/kg dose shows superior efficacy to vilazodone (p<0.05) in tail flick tests, likely due to combined NET/DAT inhibition enhancing descending pain modulation .

Autophagy Induction and Vascular Applications

Molecular Mechanisms

Indatraline activates autophagy through AMPK/mTOR/S6K pathway modulation:

  • AMPK phosphorylation: ↑ 2.3-fold vs. control (p<0.01)

  • mTOR inhibition: ↓ 58% activity at 10 μM

  • LC3-II conversion: ↑ 4.1-fold lysosomal accumulation

Figure 1: Proposed autophagy signaling pathway modulated by indatraline .

Anti-Restenosis Effects

In rat carotid injury models, 28-day indatraline treatment (1 mg/kg/day) reduces neointimal hyperplasia by 72% through smooth muscle cell autophagy (p<0.001 vs. control) . This positions indatraline as a potential adjunctive therapy for vascular interventions.

Cocaine Addiction Therapy

Self-Administration Reduction

Chronic indatraline administration (0.56 mg/kg/day) decreases cocaine intake by 94% in rhesus monkeys (p<0.001), though accompanied by:

  • 33% reduction in food-maintained responding

  • Transient weight loss (6.2% body mass)

  • Mild behavioral stereotypies

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